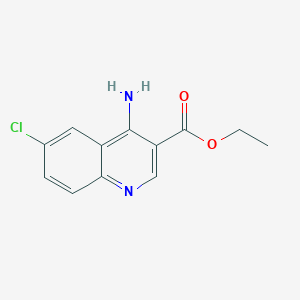

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate

Descripción general

Descripción

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate is a quinoline derivative known for its significant biological and pharmacological properties. Quinoline derivatives are widely recognized for their diverse applications, including antibacterial, antimalarial, and anticancer activities . This compound, in particular, has garnered attention due to its potential in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Amino-6-chloroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-Amino-6-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions are common, especially at the chloro and amino positions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) is typical.

Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Aplicaciones Científicas De Investigación

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Industry: The compound is utilized in the production of dyes and pigments due to its stable chemical structure.

Mecanismo De Acción

The mechanism of action of Ethyl 4-Amino-6-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of nucleic acids by binding to bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the replication and transcription of bacterial DNA, leading to cell death. In antimalarial applications, the compound interferes with the heme detoxification process in Plasmodium parasites, causing the accumulation of toxic heme and subsequent parasite death .

Comparación Con Compuestos Similares

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar in structure but with a bromine atom at the 6-position, this compound also exhibits antibacterial properties.

Ethyl 4-chloroquinoline-3-carboxylate: Lacks the amino group at the 4-position, resulting in different biological activities.

Uniqueness: The presence of both amino and chloro groups in this compound enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Actividad Biológica

Ethyl 4-amino-6-chloroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been studied primarily for its antimicrobial , antiviral , and anticancer properties. The compound is part of the broader class of quinoline derivatives, which are known for their pharmacological potential.

Antimicrobial Activity

Quinoline derivatives exhibit notable antimicrobial effects against various pathogens. This compound has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antiviral Activity

Research indicates that compounds within this class can inhibit viral replication. For instance, studies on related quinoline derivatives have demonstrated antiviral efficacy against viruses such as HIV and hepatitis C . The specific mechanisms often involve the inhibition of viral enzymes or interference with viral entry into host cells.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Binding : It can bind to receptors that modulate cellular responses, influencing processes such as apoptosis or inflammation.

- DNA Intercalation : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

Research Findings

Recent studies have provided valuable insights into the biological activities and mechanisms associated with this compound.

Table 1: Summary of Biological Activities

| Activity Type | Efficacy Level | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | |

| Antiviral | Significant against HIV | |

| Anticancer | Inhibitory effects on cell lines |

Case Studies

- Antimalarial Efficacy : A study highlighted the compound's effectiveness against chloroquine-resistant strains of Plasmodium falciparum. The compound exhibited an EC50 value significantly lower than many existing treatments, indicating strong antimalarial properties .

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines showed low cytotoxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Propiedades

IUPAC Name |

ethyl 4-amino-6-chloroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYFMJRIZIWLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588694 | |

| Record name | Ethyl 4-amino-6-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955328-25-3 | |

| Record name | Ethyl 4-amino-6-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.